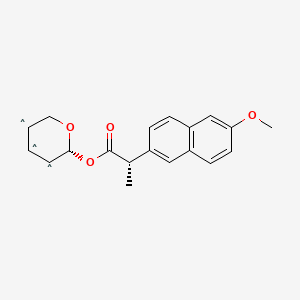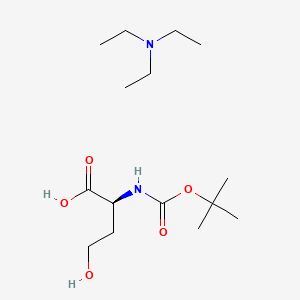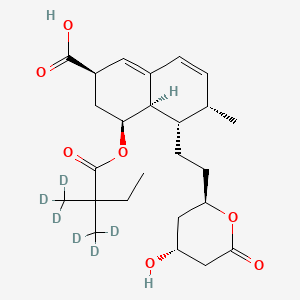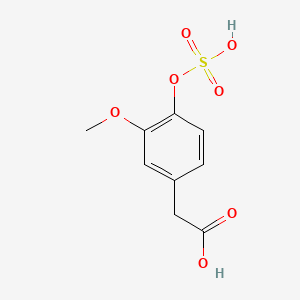![molecular formula C20H31NO4 B563366 N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol CAS No. 1076199-18-2](/img/structure/B563366.png)
N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol” is a chemical compound with the molecular formula C20H31NO4 and a molecular weight of 349.46 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction of AlCl3 (103.60 g, 0.779 mol) in THF (900 ml), at 0 ºC, with LiAlH4 (59.80 g, 1.575 mol) added cautiously, in portions . The temperature is maintained below 10 ºC during this process .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C20H31NO4 .Chemical Reactions Analysis
The N-Boc group in the compound can be deprotected using oxalyl chloride . This reaction takes place under room temperature conditions for 1–4 h with yields up to 90% .Physical and Chemical Properties Analysis
“this compound” is a solid compound that is soluble in Dichloromethane and Tetrahydrofuran . It should be stored at -20° C .Scientific Research Applications
Improved Synthesis Techniques
Tao Yong (2009) discussed an improved preparative method for 1-[2-amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, an intermediate of venlafaxine. This method utilized potassium borohydride and aluminum chloride as reducing agents, yielding a cost-effective and efficient synthesis process with an overall yield of 78.2% (Tao Yong, 2009).
Utility in Coupling Reactions
Kishore Thalluri et al. (2013) reported the synthesis of ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as an efficient coupling reagent for esterification, thioesterification, amidation, and peptide synthesis. This reagent demonstrated utility in both solid phase and solution phase peptide synthesis (Thalluri et al., 2013).
Characterization of Psychoactive Compounds
G. De Paoli et al. (2013) identified and characterized psychoactive arylcyclohexylamines, including 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine, through various analytical methods. They developed a robust method using HPLC for qualitative and quantitative analysis of these substances in biological fluids (De Paoli et al., 2013).
Antidepressant Drug Study
L. Tessler and I. Goldberg (2004) precisely characterized the structure of racemic 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, an antidepressant drug, using X-ray crystallography. This study offered insights into its intramolecular hydrogen-bonded structure (Tessler & Goldberg, 2004).
Enantiomer and Derivative Synthesis
M. Solymár et al. (2004) synthesized racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate and separated the enantiomers, converting them to Boc and Fmoc-protected derivatives. This research contributes to the understanding of enantiomerically pure compounds in pharmaceutical applications (Solymár et al., 2004).
Conversion to Oxadiazoles
A. Kudelko and W. Zieliński (2010) described the synthesis of N’-ethoxymethylene-2-(N-Boc-amino)propionohydrazide derivatives and their subsequent cyclization to 2-(1-N-Boc-aminoethyl)-1,3,4-oxadiazoles. This work highlights the application in creating specific oxadiazole structures (Kudelko & Zieliński, 2010).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, clothing, eye protection, and face protection . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Properties
IUPAC Name |
tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-19(2,3)25-18(22)21-14-17(20(23)12-6-5-7-13-20)15-8-10-16(24-4)11-9-15/h8-11,17,23H,5-7,12-14H2,1-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYFWPXFGIXLSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661819 |
Source


|
| Record name | tert-Butyl [2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-18-2 |
Source


|
| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methyl-1-oxa-3-azaspiro[4.4]nonane-2,4-dione](/img/structure/B563293.png)


![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563298.png)
![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)
![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)

